molecular formula C15H16ClN5O2S B14931164 4-chloro-N-[3-cyano-5-(dimethylcarbamoyl)-4-methylthiophen-2-yl]-1,5-dimethyl-1H-pyrazole-3-carboxamide

4-chloro-N-[3-cyano-5-(dimethylcarbamoyl)-4-methylthiophen-2-yl]-1,5-dimethyl-1H-pyrazole-3-carboxamide

Cat. No.: B14931164
M. Wt: 365.8 g/mol
InChI Key: CCAQVSGQAOQLBE-UHFFFAOYSA-N
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Description

4-CHLORO-N-{3-CYANO-5-[(DIMETHYLAMINO)CARBONYL]-4-METHYL-2-THIENYL}-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE is a synthetic organic compound belonging to the class of carboxamides. It has been identified as a potential herbicide due to its ability to inhibit the activity of 4-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme essential for plant growth.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and efficiency, reducing the risk of contamination and improving overall yield. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the production process and ensuring the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

4-CHLORO-N-{3-CYANO-5-[(DIMETHYLAMINO)CARBONYL]-4-METHYL-2-THIENYL}-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with different properties.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another, altering its chemical and physical properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxamide derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to the formation of various substituted pyrazole and thienyl compounds .

Scientific Research Applications

4-CHLORO-N-{3-CYANO-5-[(DIMETHYLAMINO)CARBONYL]-4-METHYL-2-THIENYL}-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing other complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor, particularly HPPD, which is crucial for plant growth.

    Medicine: Investigated for its potential therapeutic effects, including its role as an enzyme inhibitor in various biological pathways.

    Industry: Utilized in the development of herbicides and other agrochemicals due to its ability to inhibit plant growth.

Mechanism of Action

The compound exerts its effects by inhibiting the activity of 4-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme involved in the catabolism of tyrosine. By inhibiting HPPD, the compound disrupts the production of essential molecules required for plant growth, leading to the death of the plant. This mechanism makes it a potent herbicide.

Comparison with Similar Compounds

Similar Compounds

    Mesotrione: Another HPPD inhibitor used as a herbicide.

    Isoxaflutole: A herbicide that also inhibits HPPD.

    Sulcotrione: Similar to mesotrione and isoxaflutole, it inhibits HPPD and is used as a herbicide.

Uniqueness

4-CHLORO-N-{3-CYANO-5-[(DIMETHYLAMINO)CARBONYL]-4-METHYL-2-THIENYL}-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its specific chemical structure, which provides distinct properties and advantages over other HPPD inhibitors. Its ability to inhibit HPPD with high specificity and potency makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H16ClN5O2S

Molecular Weight

365.8 g/mol

IUPAC Name

4-chloro-N-[3-cyano-5-(dimethylcarbamoyl)-4-methylthiophen-2-yl]-1,5-dimethylpyrazole-3-carboxamide

InChI

InChI=1S/C15H16ClN5O2S/c1-7-9(6-17)14(24-12(7)15(23)20(3)4)18-13(22)11-10(16)8(2)21(5)19-11/h1-5H3,(H,18,22)

InChI Key

CCAQVSGQAOQLBE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)C2=NN(C(=C2Cl)C)C)C(=O)N(C)C

Origin of Product

United States

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